Ethyl 2-amino-6-bromoisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-6-bromopyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 2-position, a bromine atom at the 6-position, and an ethyl ester group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-bromopyridine-4-carboxylate typically involves the bromination of ethyl 2-amino-4-carboxylate pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6-position.
Industrial Production Methods
Industrial production of ethyl 2-amino-6-bromopyridine-4-carboxylate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-bromopyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the amino group to nitro or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Reduction: Amino or alcohol derivatives of the original compound.
Oxidation: Nitro or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-amino-6-bromopyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-bromopyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved can vary based on the biological system and the specific target molecule.
Comparison with Similar Compounds
Ethyl 2-amino-6-bromopyridine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-amino-4-carboxylate pyridine: Lacks the bromine atom at the 6-position, leading to different reactivity and applications.
Ethyl 2-amino-6-chloropyridine-4-carboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Methyl 2-amino-6-bromopyridine-4-carboxylate: Has a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
The uniqueness of ethyl 2-amino-6-bromopyridine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 2-amino-6-bromopyridine-4-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
CADCEPPRQRRZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.